molecular formula C8H15N B154535 gamma-Coniceine CAS No. 1604-01-9

gamma-Coniceine

Cat. No.: B154535
CAS No.: 1604-01-9
M. Wt: 125.21 g/mol
InChI Key: PQSOVRNZJIENNW-UHFFFAOYSA-N
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Description

Gamma-Coniceine is a naturally occurring alkaloid found predominantly in the plant poison hemlock (Conium maculatum). It is a precursor to the more well-known alkaloid coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which have been historically significant due to its presence in poison hemlock, famously used in the execution of Socrates .

Mechanism of Action

Target of Action

Gamma-Coniceine, also known as 6-Propyl-2,3,4,5-tetrahydropyridine, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast synaptic transmission in the central and peripheral nervous system .

Mode of Action

this compound acts as an antagonist to the nicotinic acetylcholine receptors This inhibition of the nervous system can lead to severe consequences, including suffocation in mammals .

Biochemical Pathways

The biosynthesis of this compound commences by carbon backbone formation from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, and non-enzymatic cyclization leads to this compound, the first hemlock alkaloid in the pathway . Ultimately, reduction of this compound to coniine is facilitated by NADPH-dependent this compound reductase .

Result of Action

The primary result of this compound’s action is the inhibition of the nervous system, which can lead to suffocation in mammals . This is due to its antagonistic effect on the nicotinic acetylcholine receptors, which play a crucial role in transmitting signals in the nervous system .

Action Environment

The synthesis of this compound in plants like poison hemlock (Conium maculatum) can vary greatly under different environmental conditions and between varieties . Variations were even found between 2- or 4-hour periods of a day and between days . .

Biochemical Analysis

Biochemical Properties

Gamma-Coniceine plays a significant role in biochemical reactions. It is involved in the biosynthesis of coniine, a process that begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, leading to the non-enzymatic cyclization of this compound . This compound interacts with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent this compound reductase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It acts as a nicotinic acetylcholine receptor antagonist, leading to the inhibition of the nervous system

Molecular Mechanism

The molecular mechanism of this compound involves several steps. After the formation of the carbon backbone, a transamination reaction incorporates nitrogen from L-alanine . This is followed by non-enzymatic cyclization to form this compound . Finally, the reduction of this compound to coniine is facilitated by NADPH-dependent this compound reductase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the authors of one study observed that respiration was first stimulated and then depressed during their animal testing

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound caused respiratory stimulation and depression at dosages of 0.3–1 mg/kg

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the formation of coniine . This pathway involves interactions with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent this compound reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Coniceine is synthesized in plants through a series of biochemical reactions. The biosynthesis begins with the formation of a polyketoacid from eight acetate units. This polyketoacid undergoes cyclization through an aminotransferase enzyme, forming this compound via reduction by an NADPH-dependent reductase .

Industrial Production Methods

Industrial production of this compound is not common due to its toxicity and limited applications. it can be synthesized in the laboratory through chemical methods involving the cyclization of appropriate precursors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Gamma-Coniceine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form coniine.

    Reduction: It can be reduced to form other piperidine derivatives.

    Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Coniine is a major product formed from the oxidation of this compound.

    Reduction: Various piperidine derivatives can be formed.

    Substitution: Substituted piperidines are the major products.

Scientific Research Applications

Gamma-Coniceine has several scientific research applications:

Comparison with Similar Compounds

Gamma-Coniceine is similar to other piperidine alkaloids such as coniine, conhydrine, and pseudoconhydrine. it is unique due to its role as a precursor in the biosynthesis of coniine. Unlike coniine, which is more widely studied and known for its historical significance, this compound is primarily of interest in biochemical and toxicological research .

List of Similar Compounds

  • Coniine
  • Conhydrine
  • Pseudoconhydrine

Properties

IUPAC Name

6-propyl-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSOVRNZJIENNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166872
Record name gamma-Coniceine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-01-9
Record name 2,3,4,5-Tetrahydro-6-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Coniceine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Coniceine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-CONICEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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